![molecular formula C10H12N6 B1492824 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2090851-40-2](/img/structure/B1492824.png)
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, commonly referred to as 2-APA, is a small molecule that has been studied extensively for a variety of applications in scientific research. It is a versatile compound that has been used in a variety of contexts, including drug development, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Coordination Chemistry
The synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are related to 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, has been used in coordination chemistry. These derivatives have been explored for their potential in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting thermal and photochemical spin-state transitions (Halcrow, 2005).
Antibacterial Activity
Multicomponent synthesis involving 5-aminopyrazoles, a category that includes 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, has led to novel heterocyclic scaffolds with notable antibacterial activities. This demonstrates the potential use of such compounds in addressing bacterial infections (Frolova et al., 2011).
Fluorescence Imaging
Compounds derived from 5-aminopyrazole derivatives have been utilized in creating fluorescent dyes for biological applications. These compounds exhibit high fluorescence quantum yields and have been applied in living cell imaging, indicating their utility in biological and medical imaging research (Chen et al., 2012).
Heterocyclic Scaffold for Drug Discovery
The structure of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, makes them suitable as a heteroaromatic scaffold in drug-discovery, especially for ATP competitive binding to kinase enzymes. This highlights their potential in developing cancer drug targets (Smyth et al., 2010).
Antitumor Activities
The structural framework of 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide and its derivatives has been explored in the synthesis of compounds with potential antitumor activities. These compounds have shown efficacy against various cancer cell lines, indicating their significance in the field of oncological research (Wardakhan et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridine derivatives, have been found to interact with a wide range of targets, including receptors for corticotropin growth factor and cholecystokinin hormones . These targets play crucial roles in various physiological processes, including the regulation of stress response and digestion .
Mode of Action
This interaction can lead to changes in cellular signaling pathways, ultimately influencing physiological processes .
Biochemical Pathways
For instance, pyrazolo[3,4-b]pyridine derivatives have been found to inhibit Janus kinase, cyclin-dependent kinase, and phosphodiesterase I . These enzymes are involved in numerous cellular processes, including cell cycle regulation and signal transduction .
Result of Action
Related compounds have been found to exhibit a range of effects, including antiviral, antiproliferative, and anti-inflammatory activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent modulation of cellular signaling pathways .
properties
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)ethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c11-9(12)6-16-10(13)4-8(15-16)7-2-1-3-14-5-7/h1-5H,6,13H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSAUJQHHKTGFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.